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molecular formula C15H11Cl2NO4 B8619440 Methyl 4-(3,5-dichloro-4-hydroxybenzamido)benzoate

Methyl 4-(3,5-dichloro-4-hydroxybenzamido)benzoate

Cat. No. B8619440
M. Wt: 340.2 g/mol
InChI Key: VBYQCKBTFLYTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447028B2

Procedure details

A solution of 2-chloro-5-iodo-1,3-dimethoxybenzene (1) (3.4 g, 11 mmol) in anhydrous THF (100 mL) was cooled to −70° C. and treated with n-butyllithium (5.5 mL, 12 mmol). The reaction mixture was stirred at −70° C. for 45 min then ethyl chloroformate (1.6 mL, 17 mmol) was added dropwise and the reaction mixture was allowed to warm to RT and stirred for 20 h. The reaction mixture was poured on to ice (100 mL) and the product was extracted with EtOAc (2×100 mL). The organic solution was washed with brine (3×100 mL) and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (120 g, 0-50% EtOAc in isohexane) to afford ethyl 4-chloro-3,5-dimethoxybenzoate (2) (0.12 g, 4%): 1H NMR (400 MHz, CDCl3) δ: 7.30 (2H, s), 4.40 (2H, q), 3.96 (6H, s), 1.42 (3H, t).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([Cl:22])[C:20]=1[OH:21])C(NC1C=CC(C(OC)=O)=CC=1)=O.[CH2:23]([Li])CCC.Cl[C:29]([O:31][CH2:32][CH3:33])=[O:30].C1C[O:37][CH2:36]C1>>[Cl:22][C:19]1[C:20]([O:21][CH3:23])=[CH:2][C:3]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:4][C:18]=1[O:37][CH3:36]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2=CC=C(C(=O)OC)C=C2)C=C(C1O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −70° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The organic solution was washed with brine (3×100 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (120 g, 0-50% EtOAc in isohexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)OCC)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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